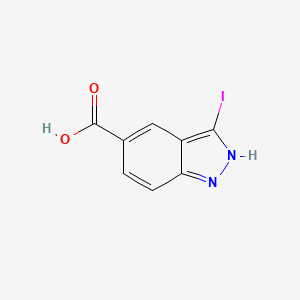

3-Iodo-1H-indazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZNTIADYAHDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646257 | |

| Record name | 3-Iodo-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-46-0 | |

| Record name | 3-Iodo-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Iodo-1H-indazole-5-carboxylic acid

CAS Number: 885521-46-0

This technical guide provides a comprehensive overview of 3-Iodo-1H-indazole-5-carboxylic acid, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's physicochemical properties, synthesis, spectral data, and its significant role as an intermediate in the synthesis of targeted therapeutics, particularly PARP inhibitors like Niraparib.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₈H₅IN₂O₂ and a molecular weight of 288.04 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 885521-46-0 | |

| Molecular Formula | C₈H₅IN₂O₂ | [1] |

| Molecular Weight | 288.04 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 512.1 °C at 760 mmHg | |

| Storage Temperature | 4 °C, protect from light | |

| Purity | Typically ≥98% |

Synthesis and Experimental Protocols

A general approach to the indazole core involves the cyclization of appropriately substituted phenylhydrazines. For the target molecule, a potential synthetic pathway, outlined in the workflow diagram below, would likely start from a substituted toluene derivative, proceed through nitration, oxidation, reduction, diazotization, and finally cyclization and iodination steps.

A detailed, analogous experimental protocol for the synthesis of a related compound, methyl 1H-indazole-6-carboxylate, which is then iodinated, is described as follows:

Synthesis of methyl 1H-indazole-6-carboxylate:

-

Reduction of the nitro group: 4-methyl-3-nitrobenzoic acid methyl ester (15.0 g, 25.6 mmol) is dissolved in methanol (60 mL) in a reaction vessel. Palladium on carbon (0.5 g) is added, and the mixture is stirred under a hydrogen atmosphere at room temperature for 3 hours. The reaction progress is monitored by thin-layer chromatography (TLC).[2]

-

Work-up: Upon completion, the mixture is filtered, and the filtrate is evaporated to dryness to yield the crude 4-methyl-3-aminobenzoic acid methyl ester.[2]

-

Diazotization and Cyclization: The crude amine is then subjected to diazotization followed by cyclization to form the indazole ring. The crude product is dissolved in methanol (50 mL), and sodium carbonate (35.0 g, 47.2 mmol) is added. The reaction is stirred for 1 hour.[2]

-

Extraction and Purification: The solvent is removed under reduced pressure, and water (150 mL) is added. The aqueous layer is extracted with ethyl acetate (3 x 60 mL). The combined organic extracts are washed with saturated aqueous sodium chloride solution (2 x 50 mL), dried over anhydrous sodium sulfate, and evaporated to yield the crude methyl 1H-indazole-6-carboxylate.[2]

Iodination to form methyl 3-iodo-1H-indazole-6-carboxylate:

-

Reaction Setup: Methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol) is dissolved in methanol (50 mL) in a reaction vessel, and sodium hydroxide (0.8 g, 20.0 mmol) is added with stirring.[2]

-

Iodination: Iodine (5.2 g, 20.0 mmol) is added in portions at room temperature over 30 minutes. The reaction is allowed to proceed for 1 hour, with monitoring by TLC.[2]

-

Work-up and Isolation: The filtrate is evaporated to dryness. A saturated aqueous solution of sodium sulfite (45 mL) is added to the residue, and the mixture is stirred for 30 minutes, leading to the precipitation of a solid. The solid is collected by filtration and dried to afford the final product as a light yellow solid.[2]

A similar strategy, starting with 4-methyl-3-nitrobenzoic acid and following a parallel reaction sequence, would be a logical approach to synthesize this compound.

Spectroscopic Data

Detailed, publicly available spectral data for this compound is limited. However, characteristic spectral features can be predicted based on its structure and the known spectra of related compounds.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to strong hydrogen bonding.[3] A sharp, intense C=O stretching absorption is expected around 1700-1725 cm⁻¹.[3] Additional peaks corresponding to the aromatic C-H and C=C stretching, and C-I stretching would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would show signals in the aromatic region corresponding to the protons on the benzene ring of the indazole core. A downfield, broad singlet for the carboxylic acid proton (typically >10 ppm) and another for the N-H proton of the indazole ring would be expected.

-

¹³C NMR: The carbon spectrum would display signals for the eight carbon atoms in the molecule, including a characteristic signal for the carboxylic acid carbonyl carbon (typically >170 ppm) and signals for the aromatic and indazole ring carbons.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (288.04 g/mol ).[4] Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the iodine atom. PubChemLite predicts a monoisotopic mass of 287.93958 Da.[4]

Role in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other therapeutic agents.[5] Indazole derivatives are known to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[5]

Key Intermediate for PARP Inhibitors:

This compound and its derivatives are crucial intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. One of the most notable applications is in the synthesis of Niraparib , a PARP1/PARP2 inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The inactive main metabolite of Niraparib is the carboxylic acid derivative, highlighting the importance of this functional group in the molecule's metabolism.[6] The development of PARP inhibitors like Niraparib represents a significant advancement in personalized medicine, particularly for patients with BRCA mutations.[7]

The general workflow for the utilization of this compound in the synthesis of a PARP inhibitor is depicted in the following diagram.

Caption: Synthetic workflow from starting materials to a final drug product.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its indazole core and strategically placed functional groups—the carboxylic acid for amide coupling and the iodo group for cross-coupling reactions—make it an important intermediate in the development of novel therapeutics, particularly in the field of oncology. Further research into streamlined and scalable synthetic routes for this compound will undoubtedly facilitate the discovery of next-generation targeted therapies.

References

- 1. 3-IODO-5-(1H)INDAZOLE CARBOXYLIC ACID [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C8H5IN2O2) [pubchemlite.lcsb.uni.lu]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niraparib [medbox.iiab.me]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of 3-Iodo-1H-indazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Iodo-1H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to be a resource for researchers and scientists, offering available data, experimental context, and logical frameworks for its application.

Core Physical Properties

This compound (CAS Number: 885521-46-0) is a solid at room temperature.[1] The following table summarizes its key physical and chemical identifiers.

| Property | Value | Source |

| Molecular Formula | C₈H₅IN₂O₂ | Sigma-Aldrich |

| Molecular Weight | 288.04 g/mol | Sigma-Aldrich |

| CAS Number | 885521-46-0 | Sigma-Aldrich |

| Boiling Point | 512.1°C at 760 mmHg | [1] |

| Physical Form | Solid | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly described in the currently available literature. However, standard methodologies for these measurements can be outlined.

Hypothetical Workflow for Physical Property Determination:

Caption: General workflow for the synthesis, purification, and subsequent determination of key physical properties of a chemical compound.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not available, a general approach can be inferred from the synthesis of related indazole derivatives. A potential synthetic route could involve the iodination of a suitable 1H-indazole-5-carboxylic acid precursor.

Logical Relationship for a Potential Synthesis Pathway:

Caption: A plausible synthetic pathway for this compound.

Following synthesis, purification would be essential to obtain a sample of high purity for accurate physical property measurements. Standard techniques such as recrystallization from an appropriate solvent or column chromatography would be employed. The purity and identity of the final compound would then be confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Context and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the indazole scaffold is a well-known pharmacophore present in numerous biologically active molecules. This suggests that this compound could be a valuable building block or intermediate in the synthesis of novel therapeutic agents.

Conceptual Diagram of a Drug Discovery Workflow:

Caption: A simplified representation of the drug discovery process where the title compound could serve as a starting point.

Given the presence of the indazole nucleus, this compound could potentially be explored for its activity as a kinase inhibitor, an anti-inflammatory agent, or in other therapeutic areas where indazole derivatives have shown promise. Further research is required to elucidate any specific biological functions.

References

An In-depth Technical Guide to 3-Iodo-1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic approaches, and potential biological relevance of 3-Iodo-1H-indazole-5-carboxylic acid. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₈H₅IN₂O₂. Its molecular structure consists of an indazole core, which is a bicyclic aromatic system composed of a fused benzene and pyrazole ring, substituted with an iodine atom at the 3-position and a carboxylic acid group at the 5-position.

Table 1: Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅IN₂O₂ | [1] |

| Molecular Weight | 288.04 g/mol | [2] |

| Appearance | Brown powder (Isomer) | [2] |

| Purity | ≥ 95% (HPLC) (Isomer) | [2] |

| Storage Conditions | 0-8°C | [2] |

Data for the isomer 5-Iodo-1H-indazole-3-carboxylic acid is included for reference.

Experimental Protocols

Conceptual Synthesis Workflow

The synthesis of this compound could potentially begin from a substituted toluene derivative, proceeding through diazotization and cyclization to form the indazole core, followed by iodination and oxidation.

Step 1: Nitration of 4-methyl-3-aminobenzoic acid

-

4-methyl-3-aminobenzoic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group, yielding 4-methyl-3-amino-5-nitrobenzoic acid.

Step 2: Diazotization and Cyclization

-

The resulting amino-nitro compound is then subjected to diazotization using a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by an intramolecular cyclization reaction to form the 1H-indazole ring system, yielding 6-nitro-1H-indazole-5-carboxylic acid.

Step 3: Sandmeyer-type Reaction for Iodination

-

The nitro group can be reduced to an amino group, which is then converted to a diazonium salt. A subsequent Sandmeyer-type reaction with potassium iodide would introduce the iodine atom at the 3-position. A more direct iodination of the indazole ring at the C-3 position might also be possible using iodine in the presence of a base.[3]

Step 4: Functional Group Interconversion

-

If the synthesis starts from a precursor where the carboxylic acid is protected or in a different oxidation state (e.g., a methyl group), a final oxidation step would be necessary to yield the desired carboxylic acid.

Purification

The crude product would likely be purified using column chromatography on silica gel. The choice of eluent would be determined by the polarity of the compound and impurities, with common solvent systems including mixtures of ethyl acetate and hexanes.

Characterization

The structure and purity of the final compound would be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the positions of the substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the indazole ring.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Biological Activity and Signaling Pathways

Indazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are recognized as a "privileged scaffold" in drug discovery.

Kinase Inhibition

A prominent area of research for indazole-containing compounds is in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The indazole scaffold can serve as a versatile template for designing molecules that can bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity.

Below is a conceptual diagram illustrating the role of an indazole derivative as a kinase inhibitor in a generic signaling pathway.

Caption: Conceptual Kinase Inhibition Pathway.

This diagram illustrates how a growth factor binding to a receptor tyrosine kinase (RTK) on the cell membrane can trigger an intracellular signaling cascade. This cascade involves a series of kinases (Kinase A and Kinase B) that phosphorylate and activate downstream targets, ultimately leading to the activation of a transcription factor. This transcription factor then moves into the nucleus to regulate the expression of genes involved in cellular processes like proliferation and survival. A conceptual indazole-based inhibitor, such as this compound, could potentially block this pathway by inhibiting one of the kinases (in this case, Kinase A), thereby preventing the downstream signaling events.

Other Potential Applications

Beyond kinase inhibition, various indazole derivatives have been explored for a range of therapeutic applications, including:

The unique structural features of this compound, including the presence of a halogen atom which can participate in halogen bonding, and a carboxylic acid group which can act as a hydrogen bond donor and acceptor, make it an interesting candidate for further investigation in drug discovery programs.

References

An In-depth Technical Guide on 3-Iodo-1H-indazole-5-carboxylic acid: Structure, Synthesis, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-1H-indazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its relevance in the context of targeted cancer therapy, specifically as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.

Chemical Structure and Properties

This compound is a bicyclic heteroaromatic compound. The core structure consists of a fused benzene and pyrazole ring system, forming the indazole scaffold. Key functional groups, an iodine atom at position 3 and a carboxylic acid at position 5, provide versatile handles for synthetic modifications, making it a valuable intermediate in the development of pharmacologically active molecules.

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 885521-46-0[1] |

| Molecular Formula | C₈H₅IN₂O₂[1] |

| Molecular Weight | 288.04 g/mol |

| Physical Form | Solid[1] |

| Boiling Point | 512.1°C at 760 mmHg[1] |

| Storage | 4°C, protect from light[1] |

| Purity | Typically ≥98%[1] |

| InChI Key | DYZNTIADYAHDQK-UHFFFAOYSA-N[1] |

| ¹H NMR (Predicted) | Signals expected for aromatic protons and exchangeable NH and COOH protons. The exact shifts are dependent on the solvent. |

| ¹³C NMR (Predicted) | Resonances anticipated for the indazole ring carbons, the carboxylic acid carbon, and the carbon bearing the iodine. Aromatic carbons typically appear in the 110-150 ppm range, with the carboxyl carbon downfield (>160 ppm). |

| IR Spectroscopy (Typical) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a C=O stretch (approx. 1700-1725 cm⁻¹), and C-O stretch (approx. 1210-1320 cm⁻¹). |

| Mass Spectrometry (Predicted) | The molecular ion peak [M]+ would be observed at m/z 288. A prominent [M-H]⁻ peak at m/z 287 in negative ion mode is also expected. |

Experimental Protocols: A Representative Synthesis

Step 1: Synthesis of 1H-Indazole-5-carboxylic acid from 5-carboxy-indole (Hypothetical Workflow)

This step is based on the general procedure for the nitrosation of indoles to form indazoles.

-

Materials: 5-carboxy-indole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dimethylformamide (DMF), Water, Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a solution of sodium nitrite (8 equivalents) in deionized water and DMF at 0°C, slowly add 2N aqueous HCl (2.7 equivalents). Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

-

Prepare a solution of 5-carboxy-indole (1 equivalent) in DMF.

-

Add the indole solution to the reaction mixture at 0°C over a period of 2 hours using a syringe pump.

-

After the addition is complete, allow the reaction to stir at 50°C for 2 hours.

-

Upon completion, extract the resulting mixture with ethyl acetate multiple times.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by centrifugation or column chromatography to yield 1H-indazole-5-carboxylic acid.

-

Step 2: Iodination of 1H-Indazole-5-carboxylic acid to yield this compound

This procedure is adapted from the iodination of a similar indazole ester.

-

Materials: 1H-Indazole-5-carboxylic acid, Iodine (I₂), Sodium Hydroxide (NaOH), Methanol, Saturated Sodium Sulfite solution.

-

Procedure:

-

Dissolve 1H-indazole-5-carboxylic acid (1 equivalent) in methanol in a reaction flask.

-

Add sodium hydroxide (approx. 1.2 equivalents) and stir until dissolved.

-

At room temperature, add elemental iodine (approx. 1.2 equivalents) in portions over 30 minutes.

-

Allow the reaction to proceed for 1 hour, monitoring the progress with thin-layer chromatography.

-

Filter the reaction mixture and evaporate the filtrate to dryness.

-

To the residue, add a saturated solution of sodium sulfite and stir for 30 minutes to precipitate the solid product.

-

Filter the solid, wash with water, and dry to obtain the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Application in Drug Development: Targeting the PARP Signaling Pathway

The indazole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous clinical candidates and approved drugs. One of the most significant applications of indazole derivatives is in the development of PARP inhibitors for cancer therapy.

The PARP Signaling Pathway and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity.

The therapeutic strategy of using PARP inhibitors in BRCA-mutated cancers is based on the concept of "synthetic lethality". By inhibiting PARP, SSBs are not repaired and accumulate. During DNA replication, these unrepaired SSBs are converted into more lethal DSBs. In normal cells with functional HR, these DSBs can be repaired. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death (apoptosis).

Diagram: PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer Cells

This compound serves as a crucial starting material for the synthesis of potent PARP inhibitors. The carboxylic acid moiety is readily converted to an amide, a key pharmacophore for binding to the nicotinamide-binding pocket of the PARP enzyme. The iodine at the 3-position allows for further structural modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore the structure-activity relationship and optimize the pharmacokinetic and pharmacodynamic properties of the inhibitor.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its unique structural features and chemical reactivity make it an ideal starting point for the synthesis of complex molecules targeting various biological pathways. The successful development of indazole-based PARP inhibitors highlights the therapeutic potential of this scaffold. This technical guide provides a foundational understanding of its chemistry and biological context, intended to support researchers and scientists in their efforts to develop novel therapeutics.

References

An In-depth Technical Guide on 3-Iodo-1H-indazole-5-carboxylic Acid: Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available solubility information for 3-Iodo-1H-indazole-5-carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a general, robust experimental protocol for determining the solubility of this and similar solid compounds. Furthermore, a standardized workflow for solubility assessment is presented to guide researchers in obtaining reliable and reproducible data, a critical step in early-stage drug discovery and development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a key building block in the synthesis of various pharmaceutical agents, including those with potential anti-cancer and anti-inflammatory properties. The physicochemical properties of such a compound, particularly its solubility, are fundamental to its handling, formulation, and ultimately its bioavailability and therapeutic efficacy. A thorough understanding of a compound's solubility in various solvent systems is paramount for its advancement through the drug development pipeline.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. This highlights a common challenge in working with novel or specialized chemical entities where such fundamental data has not been extensively determined or published. The following table summarizes the current status of available data for common laboratory solvents.

Table 1: Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Data Source |

| Dimethyl Sulfoxide (DMSO) | Not Reported | Data Not Available | - |

| Dimethylformamide (DMF) | Not Reported | Data Not Available | - |

| Ethanol | Not Reported | Data Not Available | - |

| Methanol | Not Reported | Data Not Available | - |

| Water | Not Reported | Data Not Available | - |

| Acetone | Not Reported | Data Not Available | - |

| Acetonitrile | Not Reported | Data Not Available | - |

The absence of readily available data necessitates experimental determination to accurately assess the solubility profile of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic solubility of a solid compound like this compound. This method is based on the equilibrium saturation technique.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, water, ethanol) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Record the initial mass of the compound added.

-

Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 48 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration in solution remains constant.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials and allow any undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high concentration readings.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method (or other suitable analytical technique) to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound for research purposes.

Caption: A generalized workflow for determining the solubility of a chemical compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, this guide provides a robust framework for its experimental determination. The detailed protocol and workflow diagram offer a clear path for researchers to generate reliable solubility data. Such data is indispensable for the rational design of future experiments, including formulation development, in vitro assays, and in vivo studies, thereby facilitating the progression of promising compounds like this compound in the drug discovery and development process. It is strongly recommended that researchers undertaking work with this compound perform the solubility experiments outlined herein to establish a foundational understanding of its physicochemical properties.

An In-depth Technical Guide to the NMR Data of 3-Iodo-1H-indazole-5-carboxylic acid

Predicted NMR Data

The chemical shifts for 3-iodo-1H-indazole-5-carboxylic acid have been predicted based on the known electronic effects of the substituents on the indazole ring. The iodine atom at the C3 position is expected to have a significant effect on the chemical shift of the adjacent protons and carbons. The carboxylic acid group at the C5 position will influence the electronic environment of the benzene ring portion of the molecule.

1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound are summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent like DMSO-d₆.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H4 | ~8.2 - 8.4 | d | ~8.5 - 9.0 |

| H6 | ~7.9 - 8.1 | dd | J ≈ 8.5, 1.5 |

| H7 | ~7.6 - 7.8 | d | ~8.5 - 9.0 |

| NH (1H) | ~13.0 - 14.0 | br s | - |

| COOH | ~12.0 - 13.0 | br s | - |

1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound are presented below. Chemical shifts (δ) are referenced to TMS.

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | ~90 - 100 |

| C3a | ~140 - 142 |

| C4 | ~125 - 127 |

| C5 | ~128 - 130 |

| C6 | ~122 - 124 |

| C7 | ~112 - 114 |

| C7a | ~145 - 147 |

| COOH | ~165 - 170 |

Experimental Protocols

2.1. Proposed Synthesis of this compound

A potential synthetic route to this compound could involve the direct iodination of a suitable indazole precursor. A plausible multi-step synthesis is outlined below:

-

Nitration of 4-methylbenzoic acid: 4-methylbenzoic acid can be nitrated to yield 4-methyl-3-nitrobenzoic acid.

-

Reduction of the nitro group: The nitro group of 4-methyl-3-nitrobenzoic acid can be reduced to an amino group to form 3-amino-4-methylbenzoic acid.

-

Diazotization and cyclization: The amino group can be diazotized followed by an intramolecular cyclization to form 1H-indazole-5-carboxylic acid.

-

Iodination: The 1H-indazole-5-carboxylic acid can then be iodinated at the 3-position using an appropriate iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent.

2.2. General Protocol for NMR Sample Preparation

For the acquisition of NMR spectra, a carefully prepared sample is crucial for obtaining high-quality data.

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For compounds with exchangeable protons like the N-H and carboxylic acid O-H, DMSO-d₆ is often a good choice.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Solid particles can negatively affect the magnetic field homogeneity, leading to poor spectral resolution.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

2.3. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

-

Mandatory Visualizations

3.1. Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standard IUPAC numbering system used for assigning NMR signals.

Caption: Molecular structure of this compound with atom numbering.

3.2. Experimental Workflow

The diagram below outlines a general workflow for the synthesis and subsequent NMR analysis of this compound.

Caption: General experimental workflow for synthesis and NMR analysis.

References

An In-depth Technical Guide to 3-Iodo-1H-indazole-5-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-1H-indazole-5-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapeutics, including potent enzyme inhibitors. Its unique structural features, particularly the presence of a reactive iodine atom at the 3-position and a carboxylic acid group at the 5-position of the indazole scaffold, allow for diverse chemical modifications and the development of novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, with a focus on its role in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Detailed experimental protocols and representative signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs due to its ability to mimic the indole nucleus and participate in key biological interactions.[1] The strategic functionalization of the indazole ring system is a cornerstone of modern drug design. This compound has emerged as a particularly valuable intermediate. The iodine atom at the C-3 position serves as a versatile handle for introducing various substituents through cross-coupling reactions, while the carboxylic acid at the C-5 position provides a point for amide bond formation, a common linkage in drug molecules. This guide will delve into the synthetic methodology for this compound and explore its application in the creation of targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 885521-46-0 | [2] |

| Molecular Formula | C₈H₅IN₂O₂ | [2] |

| Molecular Weight | 288.04 g/mol | N/A |

| Boiling Point | 512.1 °C at 760 mmHg | [2] |

| Physical Form | Solid | [2] |

| Storage | 4°C, protect from light | [2] |

Synthesis of this compound

Experimental Protocol: Synthesis of 1H-indazole-5-carboxylic acid

The synthesis of the precursor, 1H-indazole-5-carboxylic acid, can be accomplished from commercially available starting materials. A common route involves the cyclization of an appropriately substituted phenylhydrazine derivative.

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

Thionyl chloride

-

Methanol

-

Palladium on carbon (10%)

-

Hydrazine hydrate

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethyl acetate

-

Hexanes

Procedure:

-

Esterification of 4-Methyl-3-nitrobenzoic acid: To a solution of 4-methyl-3-nitrobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4 hours. After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-methyl-3-nitrobenzoate.

-

Reduction of the Nitro Group: Dissolve methyl 4-methyl-3-nitrobenzoate in methanol and add 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain methyl 3-amino-4-methylbenzoate.

-

Diazotization and Cyclization: Dissolve methyl 3-amino-4-methylbenzoate in a mixture of water and hydrochloric acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes. In a separate flask, prepare a solution of sodium sulfite in water and add it to the diazonium salt solution. Heat the mixture to 60-70 °C to induce cyclization.

-

Hydrolysis: Add sodium hydroxide solution to the reaction mixture and reflux for 2 hours to hydrolyze the ester. Cool the mixture and acidify with hydrochloric acid to precipitate 1H-indazole-5-carboxylic acid. Filter the solid, wash with water, and dry to obtain the desired product.

Experimental Protocol: Iodination of 1H-indazole-5-carboxylic acid

The final step is the regioselective iodination of the indazole ring at the C-3 position. This can be achieved using molecular iodine in the presence of a base.

Materials:

-

1H-indazole-5-carboxylic acid

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or Methanol

-

Sodium sulfite

-

Hydrochloric acid

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve 1H-indazole-5-carboxylic acid in DMF or methanol.

-

Add potassium carbonate or sodium hydroxide to the solution.

-

Add molecular iodine portion-wise at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.[3]

-

Upon completion, quench the excess iodine by adding a saturated aqueous solution of sodium sulfite.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and then with a small amount of cold ethyl acetate.

-

Dry the solid under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of kinase and PARP inhibitors, which are at the forefront of targeted cancer therapy.

Role in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects results in cell death, while either defect alone does not. Several PARP inhibitors have been developed and approved for the treatment of various cancers.

This compound can serve as a core scaffold for the development of novel PARP inhibitors. The carboxylic acid can be converted to a carboxamide, a key pharmacophoric feature in many PARP inhibitors that interacts with the nicotinamide binding pocket of the enzyme. The iodo group at the 3-position allows for the introduction of various substituents via Suzuki or other cross-coupling reactions to explore the solvent-exposed region of the active site, thereby optimizing potency and selectivity.

PARP Inhibition Signaling Pathway

Caption: PARP inhibition pathway leading to synthetic lethality.

Role in Kinase Inhibitor Synthesis

Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bonds with the kinase hinge region.

The this compound scaffold can be elaborated to generate potent kinase inhibitors. The indazole nitrogen atoms can interact with the kinase hinge region, while substituents introduced at the 3-position via the iodo group can occupy the hydrophobic pocket of the ATP-binding site. The carboxamide derived from the 5-position can extend into the solvent-exposed region, providing opportunities for improving physicochemical properties and targeting additional interactions.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its straightforward, albeit multi-step, synthesis and the orthogonal reactivity of its functional groups make it an attractive starting material for the development of novel therapeutics. The demonstrated utility of the indazole scaffold in approved drugs, particularly in the realm of oncology, underscores the potential of derivatives of this compound in future drug discovery endeavors. This guide provides a foundational understanding for researchers to leverage this versatile intermediate in the design and synthesis of next-generation targeted therapies.

References

The Strategic Intermediate: A Technical Review of 3-Iodo-1H-indazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1H-indazole-5-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic importance lies in its versatile functionality, enabling the synthesis of a diverse array of complex molecules with significant therapeutic potential. The indazole scaffold itself is a well-established "privileged structure" in drug discovery, frequently appearing in molecules targeting a range of biological pathways. The introduction of an iodine atom at the 3-position and a carboxylic acid at the 5-position provides orthogonal handles for chemical modification, making it a highly valuable intermediate for the construction of targeted therapeutics, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, properties, and its crucial role as a precursor to potent biological agents such as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₈H₅IN₂O₂ |

| Molecular Weight | 288.04 g/mol |

| CAS Number | 885521-46-0 |

| Appearance | Solid |

| Boiling Point | 512.1 °C at 760 mmHg |

| Storage Temperature | 4 °C, protect from light |

| Purity | Typically available at ≥98% |

| IUPAC Name | This compound |

| InChI Key | DYZNTIADYAHDQK-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature as a final product, but rather as a key intermediate. Based on general methods for the C3-iodination of indazoles, a likely synthetic route involves the direct iodination of 1H-indazole-5-carboxylic acid.

General Experimental Protocol: C3-Iodination of 1H-Indazole-5-carboxylic acid

This protocol is a representative procedure based on the general iodination of indazole scaffolds.

Materials:

-

1H-indazole-5-carboxylic acid

-

Iodine (I₂)

-

Potassium hydroxide (KOH) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (EtOAc) for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1H-indazole-5-carboxylic acid in DMF, add a suitable base such as potassium hydroxide at room temperature.

-

Stir the mixture until the starting material fully dissolves and a salt is formed.

-

Add a solution of iodine in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery

The primary utility of this compound is as a versatile intermediate for the synthesis of highly potent and selective inhibitors of key biological targets implicated in cancer and other diseases. The iodine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various aryl and heteroaryl substituents. The carboxylic acid at the C5 position is readily converted to amides, esters, and other functional groups, providing a crucial point for modifying physicochemical properties and interacting with biological targets.

Role in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality and tumor cell death. Several potent PARP inhibitors feature the indazole scaffold. This compound serves as a key starting material for the synthesis of indazole-based PARP inhibitors. The carboxylic acid is typically converted to a carboxamide, which is a common pharmacophore in PARP inhibitors, while the iodo group allows for the introduction of other functionalities to optimize potency and selectivity.

Role in the Synthesis of Kinase Inhibitors

Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of cancer. The indazole nucleus is a common core structure in many approved and investigational kinase inhibitors. This compound is an ideal starting material for building kinase inhibitors due to the ability to introduce diverse substituents at the C3 and C5 positions, which can be tailored to target the ATP-binding pocket of specific kinases.

Conclusion

This compound is a strategically important, though not extensively characterized in isolation, molecule in the field of medicinal chemistry. Its value lies in its role as a versatile synthetic intermediate that enables the efficient construction of complex, biologically active molecules. The presence of orthogonal functional groups allows for a high degree of chemical diversity in the final products. As the demand for novel and selective therapeutics, particularly in oncology, continues to grow, the importance of key building blocks like this compound in the drug discovery and development pipeline is set to increase. Further research into optimizing its synthesis and exploring its utility in the creation of new chemical entities will be of significant interest to the scientific community.

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This in-depth technical guide explores the significant biological activities of indazole derivatives, providing a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and neurological properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this remarkable heterocyclic motif.

Anticancer Activity of Indazole Derivatives

Indazole derivatives have demonstrated significant potential in oncology, with several compounds progressing to clinical trials and receiving FDA approval. Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth, proliferation, angiogenesis, and metastasis.

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling.

Table 1: Anticancer Activity of Representative Indazole-Based Kinase Inhibitors

| Compound | Target Kinase(s) | Cancer Cell Line(s) | IC50 (nM) | Reference(s) |

| Pazopanib | VEGFR-2 | HUVEC | 30 | [1] |

| Axitinib | VEGFR-1, -2, -3 | - | 0.1, 0.2, 0.1-0.3 | [2] |

| Niraparib | PARP-1, PARP-2 | - | 3.8, 2.1 | [2] |

| Entrectinib | ALK | - | 12 | [3] |

| Compound 2f | Not Specified | 4T1, A549, HepG2, MCF-7, HCT116 | 230, 950, 800, 340, 1150 | [4][5] |

| Compound 109 | EGFR T790M, EGFR | - | 5.3, 8.3 | [3] |

| Compound 82a | Pim-1, Pim-2, Pim-3 | KMS-12 BM | 0.4, 1.1, 0.4 | [3] |

| Compound 30 | VEGFR-2 | - | 1.24 | [6] |

| Compound 1 | FGFR1 | - | 100 |

Signaling Pathways Targeted by Indazole Derivatives in Cancer:

Indazole-based inhibitors have been developed to target several critical signaling pathways in cancer:

-

VEGFR Signaling: The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Pazopanib and Axitinib are notable examples of indazole derivatives that inhibit VEGFR, thereby impeding tumor growth.[2]

-

FGFR Signaling: The Fibroblast Growth Factor Receptor (FGFR) pathway is implicated in cell proliferation, differentiation, and survival. Aberrant FGFR signaling is a driver in various cancers.

-

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) pathway plays a crucial role in regulating cell growth and division. Mutations and overexpression of EGFR are common in several cancers.

-

Other Kinase Targets: Indazole derivatives also target other kinases like Aurora kinases, Pim kinases, and Bcr-Abl, which are involved in cell cycle regulation and oncogenesis.[1][7]

Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, some indazole derivatives exhibit anticancer activity through other mechanisms:

-

Induction of Apoptosis: Certain indazole compounds, such as compound 2f , have been shown to induce apoptosis (programmed cell death) in cancer cells.[4][5] This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[4][5]

-

Cell Cycle Arrest: Some derivatives can cause cell cycle arrest at different phases, preventing cancer cells from proliferating.[8]

-

Inhibition of Migration and Invasion: Indazole derivatives can also inhibit the migration and invasion of cancer cells, which are critical steps in metastasis.[4][5]

Experimental Workflow for In Vitro Anticancer Screening:

Anti-inflammatory Activity

Indazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key enzymes and mediators in the inflammatory cascade.

Table 2: Anti-inflammatory Activity of Representative Indazole Derivatives

| Compound | Target/Assay | Model | IC50 (µM) / % Inhibition | Reference(s) |

| Indazole | COX-2 Inhibition | In vitro | 23.42 | [9] |

| 5-Aminoindazole | COX-2 Inhibition | In vitro | 12.32 | [9] |

| 6-Nitroindazole | COX-2 Inhibition | In vitro | 18.65 | [9] |

| Compound 3b | Carrageenan-induced paw edema | Rat | Superior to diclofenac | [10] |

The anti-inflammatory effects of indazoles are largely attributed to:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Specifically, many indazole derivatives show selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[9]

-

Reduction of Pro-inflammatory Cytokines: These compounds can decrease the levels of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[11][12]

-

Free Radical Scavenging: Some derivatives also exhibit antioxidant properties by scavenging free radicals, which contribute to inflammatory processes.[11][12]

Experimental Workflow for Anti-inflammatory Activity Assessment:

Antimicrobial Activity

The indazole scaffold is also a promising framework for the development of novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Representative Indazole Derivatives

| Compound(s) | Organism(s) | Activity (MIC in µg/mL or Zone of Inhibition in cm) | Reference(s) |

| N-methyl-3-aryl indazoles (5a, 5i, 5f) | Xanthomonas campestris | 2.1 - 2.3 cm | [13] |

| N-methyl-3-aryl indazoles (5a, 5h, 5j) | Bacillus megaterium | 1.2 - 1.6 cm | [13] |

| Indazole derivatives 2, 3 | Enterococcus faecalis | MIC ≈ 128 | [14] |

| Indazole derivative 5 | Staphylococcus aureus, Staphylococcus epidermidis | MIC = 64 - 128 | [14] |

| 2,3-diphenyl-2H-indazole derivatives (18, 23) | Candida albicans, Candida glabrata | Growth inhibition | [15] |

| Compound 18 | Giardia intestinalis | 12.8 times more active than metronidazole | [15] |

The mechanisms of antimicrobial action for indazole derivatives are still under investigation but are thought to involve the inhibition of essential microbial enzymes, such as DNA gyrase.[16]

Neurological Activity

Indazole derivatives have shown potential in the treatment of various neurological disorders by modulating the activity of key enzymes and receptors in the central nervous system.

-

Monoamine Oxidase (MAO) Inhibition: Certain N-alkyl-substituted indazole-5-carboxamide derivatives have demonstrated potent and selective inhibition of MAO-B, an enzyme involved in the degradation of dopamine.[3] This makes them potential therapeutic agents for Parkinson's disease.[3][17]

-

Kinase Inhibition in Neurodegeneration: Indazoles are being investigated as inhibitors of kinases like Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[17]

-

JNK3 Inhibition: An indazole/aza-indazole scaffold has been developed for the potent and selective inhibition of c-Jun N-terminal kinase 3 (JNK3), a kinase predominantly expressed in the brain and linked to neurodegenerative diseases.[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of novel indazole derivatives. Below are summaries of key experimental protocols.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of indazole derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the indazole derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to insoluble formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory activity of indazole derivatives in an acute inflammation model.

Methodology:

-

Animal Model: Rats or mice are used for the study.

-

Compound Administration: The indazole derivative or a reference drug (e.g., diclofenac) is administered orally or intraperitoneally.

-

Induction of Inflammation: A sub-plantar injection of carrageenan solution is given into the hind paw of the animals to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of indazole derivatives against specific protein kinases.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified kinase, a specific substrate (peptide or protein), and ATP.

-

Inhibitor Addition: The indazole derivative is added at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

-

Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be done using various methods, including:

-

Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.[2][4][19]

-

Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies.

-

-

IC50 Calculation: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The indazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of the indazole ring system, ensure its continued prominence in medicinal chemistry. Future research will likely focus on the design of more selective and potent indazole derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in a wider range of diseases. The integration of computational drug design, high-throughput screening, and detailed mechanistic studies will undoubtedly accelerate the journey of novel indazole-based compounds from the laboratory to the clinic.

References

- 1. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Video: Production and Detection of Reactive Oxygen Species ROS in Cancers [jove.com]

- 16. corning.com [corning.com]

- 17. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. promega.com [promega.com]

Methodological & Application

Synthesis of 3-Iodo-1H-indazole-5-carboxylic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Iodo-1H-indazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol is presented in two main stages: the synthesis of the precursor 1H-indazole-5-carboxylic acid, followed by its regioselective iodination at the C-3 position.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1 | Diazotization and Cyclization | 4-Amino-3-methylbenzoic acid | Sodium nitrite, Hydrochloric acid | 1H-Indazole-5-carboxylic acid | 75-85 | >95 |

| 2 | Iodination | 1H-Indazole-5-carboxylic acid | Iodine (I₂), Potassium hydroxide (KOH) | This compound | 80-90 | >98 |

Experimental Protocols

Step 1: Synthesis of 1H-Indazole-5-carboxylic acid

This procedure outlines the synthesis of the indazole core structure from 4-amino-3-methylbenzoic acid via a diazotization and subsequent intramolecular cyclization.

Materials:

-

4-Amino-3-methylbenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beakers

-

Büchner funnel and filter paper

-

pH paper

Procedure:

-

In a round-bottom flask, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in deionized water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add concentrated hydrochloric acid (3.0 eq) to the suspension.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture via a dropping funnel, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

-

Slowly raise the temperature to room temperature and stir for an additional 2-3 hours.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to yield 1H-indazole-5-carboxylic acid.

Step 2: Synthesis of this compound

This protocol details the regioselective iodination of 1H-indazole-5-carboxylic acid at the C-3 position.

Materials:

-

1H-Indazole-5-carboxylic acid

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 1H-indazole-5-carboxylic acid (1.0 eq) and dissolve it in N,N-dimethylformamide (DMF).

-

Add molecular iodine (1.2 eq) to the solution and stir.

-

Add potassium hydroxide (2.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water.

-

Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Synthetic pathway for this compound.

Application Notes: 3-Iodo-1H-indazole-5-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1H-indazole-5-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical starting material and intermediate in the synthesis of complex bioactive molecules. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] The presence of three key functional groups—an iodide at the 3-position, a carboxylic acid at the 5-position, and a reactive NH group on the indazole ring—provides medicinal chemists with multiple handles for chemical modification and the exploration of structure-activity relationships (SAR). The iodine atom is particularly valuable as it allows for the introduction of diverse aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5]

This building block is instrumental in the development of targeted therapies, particularly in oncology. A prominent example of a drug containing the indazole core is Niraparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[3][6]

Key Applications in Drug Discovery

The primary application of this compound and its regioisomers in medicinal chemistry is in the synthesis of kinase and enzyme inhibitors. The indazole ring system is adept at forming key hydrogen bond interactions within the ATP-binding sites of kinases and the active sites of enzymes like PARP.

PARP Inhibition for Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of catastrophic DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[8]

The indazole scaffold is a core component of the potent PARP inhibitor Niraparib.[3][6] Niraparib is approved for the treatment of various cancers, including ovarian and fallopian tube cancer.[6]

Quantitative Data: Biological Activity of Niraparib

The following table summarizes the inhibitory activity of Niraparib, a molecule whose core scaffold can be conceptually derived from indazole building blocks.

| Compound | Target | IC₅₀ (nM) | Therapeutic Area |

| Niraparib | PARP1 | 3.8 | Oncology |

| Niraparib | PARP2 | 2.1 | Oncology |

Data sourced from PubChem CID 24958200.[6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the derivatization of iodo-indazole scaffolds, which are central to synthesizing libraries of potential drug candidates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 3-Iodo-1H-indazole Derivative

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction to introduce an aryl or heteroaryl group at the 3-position of the indazole ring. This is a foundational reaction for creating chemical diversity.[4][5]

Materials:

-

3-Iodo-1H-indazole derivative (1.0 equivalent)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

Procedure:

-

To the reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

-

Add the solvent system to the vessel.

-

Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.

-

Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole derivative.

Protocol 2: Amide Coupling of the Carboxylic Acid Moiety

This protocol details the formation of an amide bond from the carboxylic acid group, a common step in synthesizing final drug molecules, including PARP inhibitors which often feature a carboxamide functional group.

Materials:

-

Indazole-5-carboxylic acid derivative (1.0 equivalent)

-

Desired amine (1.1 equivalents)

-

Coupling reagent (e.g., HATU, 1.2 equivalents)

-

Organic base (e.g., DIPEA, 2.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF)

Procedure:

-

Dissolve the indazole-5-carboxylic acid derivative in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add the coupling reagent (HATU) and the organic base (DIPEA) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature for several hours (typically 4-16 hours) until the reaction is complete, as monitored by TLC or LC-MS.

-

Once complete, pour the reaction mixture into water, which may cause the product to precipitate.

-